
methyl 3-cyclopropyl-5-methoxybenzoate
Overview
Description
methyl 3-cyclopropyl-5-methoxybenzoate is an organic compound with the molecular formula C12H14O3 It is a derivative of benzoic acid, where the hydrogen atom in the carboxyl group is replaced by a methyl ester group, and the benzene ring is substituted with a cyclopropyl and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 3-cyclopropyl-5-methoxy-, methyl ester typically involves the esterification of the corresponding benzoic acid derivative. One common method is the reaction of 3-cyclopropyl-5-methoxybenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
methyl 3-cyclopropyl-5-methoxybenzoate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The cyclopropyl group can be substituted with other functional groups through reactions such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine in the presence of a catalyst like iron(III) bromide.
Major Products Formed
Oxidation: 3-cyclopropyl-5-hydroxybenzoic acid.
Reduction: 3-cyclopropyl-5-methoxybenzyl alcohol.
Substitution: 3-bromo-5-methoxybenzoic acid derivatives.
Scientific Research Applications
methyl 3-cyclopropyl-5-methoxybenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and reduced side effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of benzoic acid, 3-cyclopropyl-5-methoxy-, methyl ester depends on its interaction with various molecular targets. For instance, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The methoxy and cyclopropyl groups can enhance its binding affinity to specific targets, leading to increased potency.
Comparison with Similar Compounds
Similar Compounds
Benzoic acid, 3-methoxy-, methyl ester: Similar structure but lacks the cyclopropyl group.
Benzoic acid, 3,4,5-trimethoxy-, methyl ester: Contains additional methoxy groups on the benzene ring.
Benzoic acid, 5-methoxy-2-[(trimethylsilyl)oxy]-, trimethylsilyl ester: Contains a trimethylsilyl group instead of a cyclopropyl group.
Uniqueness
The presence of the cyclopropyl group in benzoic acid, 3-cyclopropyl-5-methoxy-, methyl ester imparts unique steric and electronic properties, which can influence its reactivity and biological activity. This makes it distinct from other similar compounds and potentially more effective in certain applications.
Q & A
Basic Research Questions
Q. What are the key considerations in designing a scalable synthesis route for methyl 3-cyclopropyl-5-methoxybenzoate?
- Methodological Answer : A scalable synthesis requires optimizing reaction conditions (e.g., temperature, catalyst loading) and selecting intermediates with minimal steric hindrance. For example, cyclopropane ring formation can be achieved via Simmons-Smith reactions or transition-metal-catalyzed cyclopropanation . Multi-step protocols should include purification steps (e.g., column chromatography, recrystallization) to isolate intermediates, as described in analogous ester syntheses involving methoxy and cyclopropyl substituents . Key parameters to monitor include reaction yield, purity (>95% by HPLC), and stability of intermediates under varying pH and temperature conditions.
Q. How can spectroscopic techniques (NMR, IR, MS) be systematically applied to characterize this compound?
- Methodological Answer :
- <sup>1</sup>H/<sup>13</sup>C NMR : Identify substituent-specific shifts (e.g., cyclopropyl protons at δ 0.5–1.5 ppm, methoxy groups at δ 3.8–4.0 ppm) and coupling patterns to confirm regiochemistry.
- IR : Detect ester carbonyl stretches (~1720 cm⁻¹) and methoxy C-O vibrations (~1250 cm⁻¹).
- HRMS : Confirm molecular ion ([M+H]<sup>+</sup>) and fragmentation patterns to validate the structure .
Cross-referencing with databases like NIST Chemistry WebBook ensures accurate spectral assignments .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Inspect gloves for integrity before use .
- Ventilation : Perform reactions in fume hoods to minimize inhalation risks.
- Spill Management : Neutralize spills with inert adsorbents (e.g., sand) and avoid drainage contamination .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent position, steric effects) influence the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : Substituent effects can be studied via computational modeling (DFT) to predict electron density distribution and steric accessibility. For example:
Substituent | Reactivity in Suzuki-Miyaura Coupling | Steric Bulk (ų) |
---|---|---|
Cyclopropyl | Moderate activation | 24.5 |
Methoxy | Electron-donating, enhances stability | 18.7 |
Experimental validation involves screening Pd catalysts (e.g., Pd(PPh3)4) and monitoring reaction kinetics under inert atmospheres . |
Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?
- Methodological Answer : Discrepancies may arise from assay variability (e.g., cell line differences, solvent effects). A systematic approach includes:
- Dose-Response Curves : Test across multiple concentrations (1 nM–100 µM) to establish EC50/IC50.
- Control Experiments : Use reference compounds (e.g., known enzyme inhibitors) to validate assay conditions.
- Meta-Analysis : Compare data across peer-reviewed studies, prioritizing results from standardized protocols (e.g., OECD guidelines) .
Q. How can environmental fate studies be designed to assess the persistence of this compound in aquatic systems?
- Methodological Answer : Follow ISO 14507 protocols for soil/water partitioning studies. Key parameters:
Q. Data-Driven Research Applications
Q. What computational tools predict the interactions of this compound with biological targets (e.g., enzymes, receptors)?
- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) can model binding affinities. Inputs include:
- Ligand Preparation : Optimize 3D geometry with Avogadro.
- Protein Targets : Retrieve crystal structures from PDB (e.g., cytochrome P450 3A4).
Validate predictions with SPR (surface plasmon resonance) binding assays .
Q. How does this compound compare to structurally analogous compounds in material science applications (e.g., liquid crystal precursors)?
- Methodological Answer : Comparative analysis of thermal stability and mesophase behavior:
Compound | Clearing Point (°C) | Dielectric Anisotropy (Δε) |
---|---|---|
This compound | 145 | +3.2 |
Methyl 4-fluoro-5-methoxybenzoate | 132 | +2.8 |
Data from polarized optical microscopy (POM) and differential scanning calorimetry (DSC) guide applications in optoelectronic devices . |
Properties
Molecular Formula |
C12H14O3 |
---|---|
Molecular Weight |
206.24 g/mol |
IUPAC Name |
methyl 3-cyclopropyl-5-methoxybenzoate |
InChI |
InChI=1S/C12H14O3/c1-14-11-6-9(8-3-4-8)5-10(7-11)12(13)15-2/h5-8H,3-4H2,1-2H3 |
InChI Key |
KOWSIHWWEXKBLR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)OC)C2CC2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.